molecular formula C17H14O6 B1674318 Ladanein CAS No. 10176-71-3

Ladanein

Cat. No. B1674318
CAS RN: 10176-71-3
M. Wt: 314.29 g/mol
InChI Key: UUQJTIHOVGMQIH-UHFFFAOYSA-N
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Description

Ladanein is a flavonoid compound isolated from Thymus piperella . It is a dimethoxyflavone that is scutellarein in which the hydroxy groups at positions 4’ and 7 are replaced by methoxy groups . It has been shown to be an effective anti-HCV agent .


Synthesis Analysis

Ladanein can be obtained from 2,6-dimethoxyquinone in six steps with 51% overall yield . A beneficial strategy for stabilizing polyphenolic antivirals like Ladanein is through the formation of magnesium complexes .


Molecular Structure Analysis

The molecular formula of Ladanein is C17H14O6 . It has an average mass of 314.289 Da and a mono-isotopic mass of 314.079041 Da .


Chemical Reactions Analysis

The Fe(III) complexation properties of Ladanein were studied under quasi-physiological conditions using physico-chemical tools, providing important insights into their stability/reactivity in solution .


Physical And Chemical Properties Analysis

Ladanein has a density of 1.4±0.1 g/cm3, a boiling point of 565.7±50.0 °C at 760 mmHg, and a flash point of 212.4±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Iron(III) Coordination and Antiviral Activities

Ladanein, identified as a 5,6,7-trihydroxylated flavone, demonstrates potent antiviral activities against enveloped viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), and vesicular stomatitis virus (VSV). Its mechanism of action is linked to the coordination with iron (Fe(III)) and the influence of pH levels, which are critical for its bioactivation and subsequent inhibition of virus entry into host cells (Martin-Benlloch et al., 2018).

Cytotoxicity Towards Leukemia Cell Lines

Ladanein also exhibits cytotoxicity towards leukemia cell lines, including a dasatinib-resistant murine leukemia cell line and human leukemia cell lines K562, K562R (imatinib-resistant), and 697, without toxicity to MOLM13 cells or human peripheral blood mononuclear cells. This positions ladanein as a potential lead for antileukemic drugs (Alkhatib et al., 2010).

Physicochemical Properties Governing Antiviral Efficacy

Further research into the physicochemical properties of ladanein and its analogues reveals that modifications, such as the introduction of fluorinated groups, can significantly enhance its antiviral efficacy. This enhancement is attributed to changes in the acido-basic properties, electrochemical behavior, and Fe(III) coordination properties under quasi-physiological conditions, providing deeper insights into the mode of action against enveloped viruses (Martin-Benlloch et al., 2019).

Synthesis and Natural Occurrence

A practical and high-yielding synthesis method for ladanein has been developed, offering a more efficient approach for producing this promising antiviral lead compound. This synthesis, along with the identification of ladanein in natural sources such as Marrubium vulgare, facilitates further study and potential therapeutic applications (Martin-Benlloch et al., 2014).

Safety And Hazards

Precautions for safe handling of Ladanein include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Future Directions

The pharmacokinetic properties and half-life time of Ladanein need to be improved for possible therapeutic applications . Research is ongoing to improve its bioavailability and half-life time .

properties

IUPAC Name

5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQJTIHOVGMQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144175
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ladanein

CAS RN

10176-71-3
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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